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Introduction
4-(1-Azepanyl)-1-butanol is a bifunctional organic molecule featuring a primary alcohol and a

tertiary amine integrated into a seven-membered azepane ring. This unique structural

combination makes it a valuable building block in medicinal chemistry and materials science.

Amino alcohols are a well-established pharmacophore found in numerous therapeutic agents,

and the azepane moiety can impart specific conformational constraints and lipophilicity.[1][2] A

thorough understanding of its spectroscopic characteristics is paramount for researchers,

scientists, and drug development professionals to ensure structural integrity, monitor reactions,

and confirm the identity of synthesized compounds.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 4-(1-Azepanyl)-1-butanol. The

presented data is a synthesis of established principles of spectroscopy and comparative

analysis with structurally related compounds.
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To fully appreciate the spectroscopic data, it is essential to understand the molecular structure

and the different chemical environments of the atoms within 4-(1-Azepanyl)-1-butanol.

Caption: Molecular structure of 4-(1-Azepanyl)-1-butanol.

The subsequent sections will delve into the specific spectroscopic signatures of this molecule,

explaining how each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.[3] For 4-(1-Azepanyl)-1-butanol, both ¹H and ¹³C NMR will provide distinct signals

corresponding to each unique proton and carbon environment.

¹H NMR Spectroscopy
Proton NMR provides detailed information about the number of different types of protons and

their neighboring protons. The chemical shifts are influenced by the electronegativity of nearby

atoms and the overall electronic environment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~3.64 t 2H -CH₂OH

Protons attached

to the carbon

bearing the

hydroxyl group

are deshielded

by the

electronegative

oxygen. The

signal is a triplet

due to coupling

with the adjacent

CH₂ group.

~2.60 m 4H N-(CH₂)₂ (ring)

Protons on the

carbons directly

attached to the

nitrogen in the

azepane ring are

deshielded.

~2.45 t 2H N-CH₂- (chain)

Protons on the

carbon of the

butyl chain

attached to the

nitrogen are

deshielded.

~1.65 - 1.50 m 12H
-(CH₂)₃- (ring), -

(CH₂)₂- (chain)

Overlapping

signals for the

remaining

methylene

protons in the

azepane ring and

the butyl chain.

~2.5 (broad) s 1H -OH The chemical

shift of the
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hydroxyl proton

can vary

depending on

concentration

and solvent. It

often appears as

a broad singlet.

Rationale behind the predictions: The predicted chemical shifts are based on the known values

for 1-butanol and the influence of an N-substituent.[4][5] The protons closest to the

electronegative nitrogen and oxygen atoms will appear at a lower field (higher ppm).

¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment Rationale

~62.8 -CH₂OH

The carbon attached to the

hydroxyl group is significantly

deshielded by the oxygen

atom.

~58.5 N-CH₂- (chain)

The carbon on the butyl chain

directly bonded to the nitrogen

is deshielded.

~55.0 N-(CH₂)₂ (ring)

The two equivalent carbons in

the azepane ring attached to

the nitrogen are deshielded.

~32.0 -CH₂-CH₂OH
The carbon beta to the

hydroxyl group.

~28.0 -N-CH₂-CH₂-
The carbon beta to the

nitrogen on the butyl chain.

~27.0 N-CH₂-CH₂- (ring)

The two equivalent carbons in

the azepane ring beta to the

nitrogen.

~26.5 N-CH₂-CH₂-CH₂- (ring)
The central methylene carbon

of the azepane ring.

Rationale behind the predictions: The chemical shifts are estimated based on the ¹³C NMR

data for 1-butanol and the known effects of N-alkylation on carbon chemical shifts.[6] Carbons

directly attached to the heteroatoms (N and O) are the most deshielded.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes vibrations of the chemical bonds.

Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Assignment Rationale

3550 - 3200 Strong, Broad O-H stretch

The broadness is due

to hydrogen bonding

between the alcohol

molecules. This is a

characteristic peak for

alcohols.[7][8]

2950 - 2850 Strong C-H stretch (Alkyl)

These absorptions are

characteristic of sp³

hybridized C-H bonds

and are expected for

the methylene groups

in the molecule.[9]

1470 - 1370 Medium C-H bend (Alkyl)
Bending vibrations of

the C-H bonds.

1260 - 1000 Strong
C-N stretch, C-O

stretch

The C-N stretching of

the tertiary amine and

the C-O stretching of

the primary alcohol fall

in this region.

The IR spectrum will be dominated by the very broad O-H stretching band, which is a clear

indicator of the alcohol functional group. The presence of strong C-H stretching bands confirms

the aliphatic nature of the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. For 4-(1-Azepanyl)-1-butanol, electron ionization (EI) would

likely lead to the following fragmentation patterns.

Predicted Mass Spectrometry Data
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m/z Proposed Fragment Rationale

171 [C₁₀H₂₁NO]⁺

Molecular ion (M⁺). Its intensity

may be low due to the

instability of the molecular ion

of alcohols.[10]

154 [M - OH]⁺ Loss of a hydroxyl radical.

142 [M - C₂H₅]⁺
Alpha-cleavage with loss of an

ethyl radical.

112 [C₇H₁₄N]⁺

Alpha-cleavage at the C-C

bond adjacent to the nitrogen,

leading to a stable iminium ion.

This is often a prominent peak

for N-alkylated compounds.

98 [C₆H₁₂N]⁺
Fragmentation of the butyl

chain.

84 [C₅H₁₀N]⁺
Further fragmentation of the

azepane ring.

56 [C₄H₈]⁺

Loss of water from the

molecular ion, a common

fragmentation for alcohols.[11]

31 [CH₂OH]⁺

Alpha-cleavage at the C-C

bond adjacent to the oxygen.

This is a characteristic

fragment for primary alcohols.

[11]

The base peak is likely to be the iminium ion at m/z 112 due to its high stability.
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[C₁₀H₂₁NO]⁺˙
m/z = 171

[C₇H₁₄N]⁺
m/z = 112

- •C₃H₇O

[C₄H₈]⁺˙
m/z = 56

- H₂O

[CH₂OH]⁺
m/z = 31

- •C₉H₁₈N

Click to download full resolution via product page

Caption: Proposed key fragmentation pathways for 4-(1-Azepanyl)-1-butanol in MS.

Experimental Protocols
The following are generalized experimental conditions for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Instrument: A 500 MHz NMR spectrometer.

Solvent: Deuterated chloroform (CDCl₃) is a common choice.[6]

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the

deuterated solvent.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the neat liquid sample can be prepared between two salt

plates (e.g., NaCl or KBr).
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Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Mass Spectrometry
Technique: Electron Ionization (EI) Mass Spectrometry, often coupled with Gas

Chromatography (GC-MS).[3]

Ionization Energy: Typically 70 eV.

Analysis: The sample is introduced into the ion source, where it is vaporized and ionized.

The resulting ions are separated by their mass-to-charge ratio.

Conclusion
The spectroscopic data presented in this guide provide a detailed fingerprint for the molecular

structure of 4-(1-Azepanyl)-1-butanol. The combination of NMR, IR, and MS data allows for

unambiguous confirmation of the compound's identity and purity. The characteristic broad O-H

stretch in the IR, the specific chemical shifts and coupling patterns in the NMR spectra, and the

predictable fragmentation pattern in the mass spectrum all contribute to a comprehensive

structural elucidation. This guide serves as a valuable resource for researchers working with

this compound, enabling them to confidently interpret their analytical data.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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